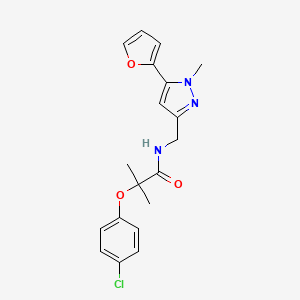![molecular formula C17H19ClN2O2S B2791100 1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine CAS No. 667912-04-1](/img/structure/B2791100.png)
1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic molecule with the molecular formula C24H25ClN2O2S . It is part of a class of compounds known as diarylpiperazines .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring substituted with a sulfonyl group and a phenyl group . The sulfonyl group is further substituted with a 4-chlorophenyl group .Mechanism of Action
Target of Action
The primary target of 1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine is the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine, released in response to allergens, binds to these receptors and triggers symptoms of allergies .
Mode of Action
This compound acts as an antagonist at the H1 histamine receptors . It has a higher affinity for these receptors than histamine itself, meaning it can effectively block histamine from binding to the receptors . This prevents the downstream effects of histamine, thereby alleviating symptoms of allergies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 histamine receptors, this compound prevents the downstream effects of histamine signaling, which include inflammation and other allergic reactions .
Pharmacokinetics
Like many other piperazine derivatives, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
The result of this compound’s action is a significant reduction in the symptoms of allergies . In vivo tests have shown that certain derivatives of this compound have potent anti-allergic activities, with some showing stronger potency against allergic asthma and allergic itching than levocetirizine, a commonly used antihistamine .
Advantages and Limitations for Lab Experiments
1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in water may pose a challenge for some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more effective synthesis methods and the optimization of its pharmacological properties may lead to the development of new drugs for the treatment of various disorders. Further studies are also needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine has been synthesized using different methods, including the reaction of 4-chlorobenzophenone with 4-aminobenzene sulfonamide followed by the reaction with 4-methylpiperazine. Another method involves the reaction of 4-methylpiperazine with 4-(4-chlorophenyl)phenylsulfonyl chloride. Both methods have been reported to yield this compound with high purity.
Scientific Research Applications
1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine has been studied for its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and analgesic agent. It has also been reported to have anti-inflammatory and anti-tumor properties. This compound has been shown to interact with various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors, which may contribute to its therapeutic effects.
properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19-10-12-20(13-11-19)23(21,22)17-8-4-15(5-9-17)14-2-6-16(18)7-3-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGAIPJNPYEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)
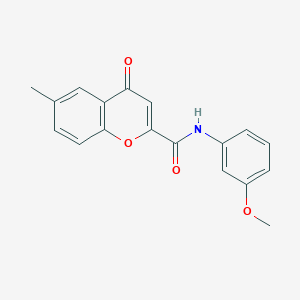
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)

![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
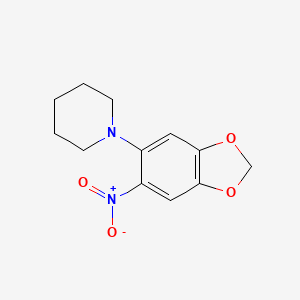
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
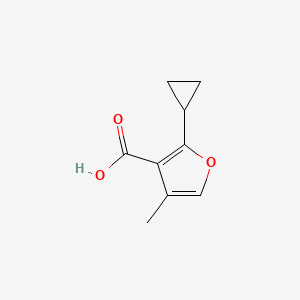
![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)
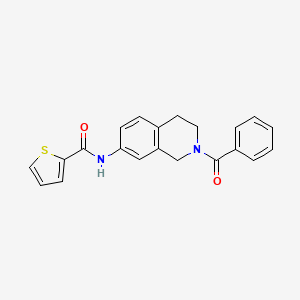

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)
![Benzo[d][1,3]dioxol-5-yl(3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2791037.png)
